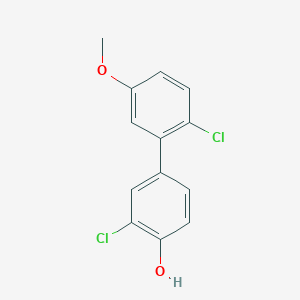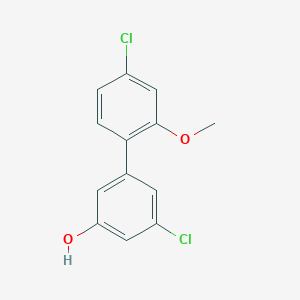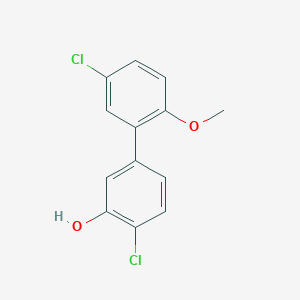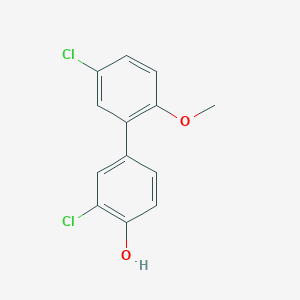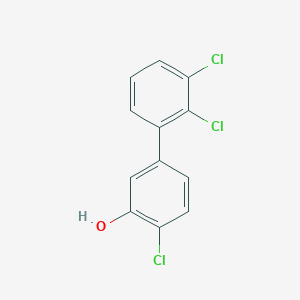
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% (2,5-DCPP) is a phenolic compound that is widely used in scientific research applications. It is an aromatic compound composed of chlorine, phenol, and dichlorophenol groups. 2,5-DCPP is an important reagent in organic synthesis and has been used extensively in the synthesis of a variety of organic compounds. Additionally, 2,5-DCPP has been used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Applications De Recherche Scientifique
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used in the production of polymers and other materials. 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% has also been used as a catalyst in the synthesis of polymers and as a catalyst in the production of polysaccharides.
Mécanisme D'action
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% acts as an electrophile in organic reactions. It can react with nucleophiles, such as alcohols, amines, and carboxylic acids, to form a variety of products. The reaction of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% with nucleophiles occurs through a series of steps, including an initial nucleophilic attack, followed by a rearrangement of the reaction intermediates, and finally, a proton transfer.
Biochemical and Physiological Effects
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. Additionally, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized from readily available starting materials. Additionally, it is a relatively stable compound and is not easily degraded by light or heat. However, it is important to note that 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% is a potent electrophile and can react with other compounds in the reaction mixture, leading to the formation of unwanted byproducts.
Orientations Futures
Future research on 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% should focus on its potential applications in the development of new pharmaceuticals, agrochemicals, and other industrial products. Additionally, further research should be conducted to determine the potential toxicity of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% and its potential effects on human health. Additionally, further research should be conducted to determine the potential environmental impacts of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% and its potential effects on the environment. Finally, further research should be conducted to determine the potential applications of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% in the development of new materials and polymers.
Méthodes De Synthèse
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% can be synthesized from the reaction of 2,3-dichlorophenol and chlorine in an aqueous solution. The reaction is carried out at room temperature and is catalyzed by a base, such as sodium hydroxide. The reaction produces a mixture of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% and other byproducts, which can be separated using chromatography.
Propriétés
IUPAC Name |
2-chloro-5-(2,3-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-5-4-7(6-11(9)16)8-2-1-3-10(14)12(8)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQWTYDKCXEUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686093 |
Source


|
| Record name | 2',3',4-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-11-0 |
Source


|
| Record name | 2',3',4-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

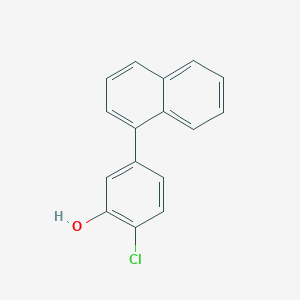



![2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381719.png)

